molecular formula C9H7NO3 B3356431 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid CAS No. 66497-45-8

5-Methylfuro[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B3356431
CAS No.: 66497-45-8
M. Wt: 177.16 g/mol
InChI Key: NQHUVFJSRPKVPV-UHFFFAOYSA-N
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Description

5-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused furopyridine core with a methyl substituent at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is C₉H₇NO₃ (free acid) or C₉H₈ClNO₃ (hydrochloride salt; CAS: 66497-44-7) . The compound is synthesized from 6-methyl-3-pyridinol via hydroxymethylation, oxidation, condensation with diethyl hydroxymalonate, and subsequent hydrolysis/decarboxylation . It is commercially available as a high-purity building block (≥95%) for pharmaceutical and materials research, though its cost is notable (e.g., 50 mg priced at €391) .

Properties

IUPAC Name

5-methylfuro[3,2-b]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-2-3-7-6(10-5)4-8(13-7)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHUVFJSRPKVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridinecarboxylic acid with methyl furan in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyridine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, often under reflux or with catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methylfuro[3,2-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery programs.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Furopyridine Derivatives

  • Furo[3,2-b]pyridine-2-carboxylic acid (CAS: 112372-14-2): Molecular formula: C₈H₅NO₃. Key difference: Lacks the 5-methyl group, reducing steric bulk and altering electronic properties. This impacts solubility and reactivity in synthetic applications (e.g., coupling reactions) .

Thienopyridine Derivatives

  • 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid (CAS: 1896669-09-2): Molecular formula: C₈H₄ClNO₂S. Key difference: Replaces the furan oxygen with sulfur (thiophene ring), enhancing aromaticity and thermal stability. Applications include organic semiconductors and medicinal chemistry .
  • Thieno[2,3-b]pyridine-2-carboxylic acid (CAS: 59944-76-2): Molecular formula: C₈H₅NO₂S. Properties: Higher melting point (293–294°C) compared to furopyridines, attributed to stronger intermolecular interactions via sulfur .

Pyrrolopyridine Derivatives

  • 5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 1242427-34-4): Molecular formula: C₉H₈N₂O₂. Similarity score to the target compound: 0.83 .

Functionalized Derivatives

  • 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxylic acid: Key feature: A thienopyridine derivative with a fluoropiperidine substituent, designed for enhanced pharmacokinetic properties. Synthesized via hydrolysis of ethyl esters (91.6% yield) .
  • Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1132610-85-5):
    • Role : An ester precursor for further functionalization, highlighting the reactivity of the carboxylic acid group in derivatization .

Comparative Data Table

Compound Molecular Formula CAS Number Key Features Applications References
5-Methylfuro[3,2-b]pyridine-2-carboxylic acid C₉H₇NO₃ 66497-44-7 Methyl group enhances lipophilicity; carboxylic acid enables conjugation Pharmaceutical intermediates
Furo[3,2-b]pyridine-2-carboxylic acid C₈H₅NO₃ 112372-14-2 Smaller structure; higher solubility in polar solvents Organic synthesis
5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid C₈H₄ClNO₂S 1896669-09-2 Sulfur atom improves thermal stability (TGA data available) p-Type semiconductors
5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid C₉H₈N₂O₂ 1242427-34-4 NH group facilitates hydrogen bonding; similarity score: 0.83 Drug discovery

Biological Activity

5-Methylfuro[3,2-b]pyridine-2-carboxylic acid (MFPC) is a heterocyclic compound characterized by a unique fused structure that combines a furan ring and a pyridine ring, along with a carboxylic acid functional group. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Below is an exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₇N₁O₃
  • Molecular Weight : Approximately 213.62 g/mol
  • Appearance : White to yellow solid
  • Solubility : Soluble in various organic solvents

MFPC exhibits biological activity through its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors involved in various cellular processes. Notably, it has been observed to inhibit certain enzymes linked to cell proliferation, suggesting potential anticancer effects.

Antimicrobial Properties

Preliminary studies indicate that MFPC possesses antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms. This potential has been explored in various laboratory settings, highlighting its effectiveness against both bacterial and fungal strains.

Anticancer Activity

Research into the anticancer properties of MFPC is ongoing. Initial findings suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit specific enzymes involved in tumor growth further supports its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, MFPC has shown promise in reducing inflammation. Studies have indicated that it may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses, making it a candidate for developing anti-inflammatory therapies.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study MFPC demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Research In vitro studies revealed that MFPC inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective cytotoxicity .
Anti-inflammatory Analysis Animal models showed that MFPC reduced paw edema significantly compared to control groups, suggesting its utility in treating inflammatory conditions.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Induces apoptosis and inhibits tumor growth.
  • Anti-inflammatory : Reduces inflammation markers in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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